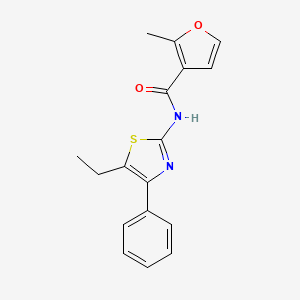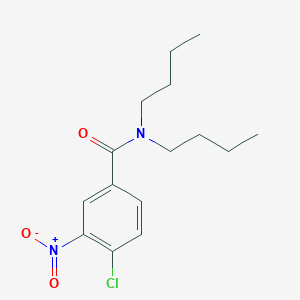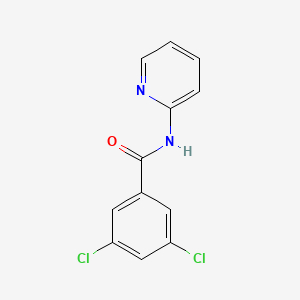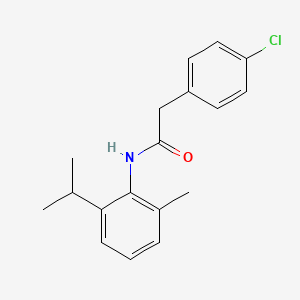![molecular formula C14H20ClN3O B4720335 N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4720335.png)
N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
Beschreibung
N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea is a chemical compound with potential interest in various scientific fields due to its unique structural and chemical properties. While direct studies on this compound might be scarce, research on related compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related chlorophenyl and pyrrolidinylpropyl urea derivatives often involves reactions between specific aniline precursors and isocyanates or chloroformates, leading to the formation of urea or thiourea linkages. For instance, N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)ureas have been synthesized starting from butyric acid derivatives, showcasing the versatility of urea synthesis methodologies (Xue Si-jia, 2009).
Molecular Structure Analysis
Molecular structure and vibrational spectra studies, such as those on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, reveal insights into the geometrical parameters, vibrational modes, and electronic properties. These analyses are crucial for understanding the molecular conformation and stability, which are influenced by factors like hydrogen bonding and electron distribution (Rachida Rahmani et al., 2018).
Chemical Reactions and Properties
Chemical properties of similar compounds suggest a potential for interesting reactivity patterns, especially in forming hydrogen-bonded complexes. For example, the unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes indicates a capability for significant structural transformations, impacting their chemical reactivity and potential applications (Perry S. Corbin et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are fundamental for understanding the compound's behavior in different environments. While specific studies on N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea are not found, related compounds show varied crystalline structures and hydrogen bonding patterns that significantly influence their physical properties (Biao Wu et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, acidity or basicity, and potential for forming derivatives, are crucial for applications in medicinal chemistry and materials science. For instance, the reactivity of urea derivatives with inorganic oxo-acids to form adducts showcases the versatility and potential utility of these compounds in chemical syntheses (Biao Wu et al., 2007).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(3-pyrrolidin-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c15-12-5-3-6-13(11-12)17-14(19)16-7-4-10-18-8-1-2-9-18/h3,5-6,11H,1-2,4,7-10H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJEJJUSYZBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-(2-methoxyphenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarboxamide](/img/structure/B4720252.png)

![N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4720274.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(4-propylphenyl)-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4720300.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4720314.png)
![3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4720317.png)
![N-(4-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4720325.png)

![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B4720342.png)
![methyl 4-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4720352.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4720363.png)
